molecular formula C15H11NO3S B1598646 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid CAS No. 440627-14-5

11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid

Cat. No.: B1598646
CAS No.: 440627-14-5
M. Wt: 285.3 g/mol
InChI Key: NLHOBRNFNZYJNI-UHFFFAOYSA-N
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Description

11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid is a complex organic compound belonging to the thiazepine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid typically involves multiple steps, starting with the construction of the thiazepine ring. One common approach is the cyclization of appropriately substituted dibenzothiazepine precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid has been studied for its potential biological activity. It may interact with specific receptors or enzymes, influencing biological pathways.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. It may act as a precursor for drugs targeting central nervous system disorders, such as schizophrenia and depression.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for various applications requiring stability and reactivity.

Comparison with Similar Compounds

  • Dibenzo[b,f][1,4]thiazepine derivatives: These compounds share a similar core structure but may differ in functional groups and substituents.

  • Thiazepine-based drugs: Other thiazepine derivatives used in pharmaceuticals, such as certain antipsychotics and antidepressants.

Uniqueness: 11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid stands out due to its specific functional groups and potential applications. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in various fields.

Properties

IUPAC Name

methyl 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c1-19-15(18)9-6-7-13-11(8-9)16-14(17)10-4-2-3-5-12(10)20-13/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHOBRNFNZYJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394223
Record name methyl 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

440627-14-5
Record name methyl 6-oxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid
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